Betp Betp BETP is a positive allosteric modulator of glucagon-like peptide 1 receptor (GLP-1R; EC50 = 0.66 µM in a reporter assay). It is selective for GLP-1R over GLP-2R, as well as glucose-dependent insulinotropic polypeptide, glucagon, and the parathyroid hormone receptors. BETP induces cAMP accumulation and intracellular calcium mobilization in CHO cells expressing human GLP-1R (EC50s = 5 and 6.3 µM, respectively). It increases glucose-induced insulin secretion in pancreatic islets isolated from patients with type 2 diabetes when used at concentrations of 3 and 10 µM. BETP (10 mg/kg) increases plasma insulin levels in an intravenous glucose tolerance test in rats.

Brand Name: Vulcanchem
CAS No.: 1371569-69-5
VCID: VC0117570
InChI: InChI=1S/C20H17F3N2O2S/c1-2-28(26)19-24-17(12-18(25-19)20(21,22)23)15-9-6-10-16(11-15)27-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3
SMILES: CCS(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OCC3=CC=CC=C3
Molecular Formula: C20H17F3N2O2S
Molecular Weight: 406.4 g/mol

Betp

CAS No.: 1371569-69-5

Cat. No.: VC0117570

Molecular Formula: C20H17F3N2O2S

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

Betp - 1371569-69-5

Specification

Description BETP is a positive allosteric modulator of glucagon-like peptide 1 receptor (GLP-1R; EC50 = 0.66 µM in a reporter assay). It is selective for GLP-1R over GLP-2R, as well as glucose-dependent insulinotropic polypeptide, glucagon, and the parathyroid hormone receptors. BETP induces cAMP accumulation and intracellular calcium mobilization in CHO cells expressing human GLP-1R (EC50s = 5 and 6.3 µM, respectively). It increases glucose-induced insulin secretion in pancreatic islets isolated from patients with type 2 diabetes when used at concentrations of 3 and 10 µM. BETP (10 mg/kg) increases plasma insulin levels in an intravenous glucose tolerance test in rats.

CAS No. 1371569-69-5
Molecular Formula C20H17F3N2O2S
Molecular Weight 406.4 g/mol
IUPAC Name 2-ethylsulfinyl-4-(3-phenylmethoxyphenyl)-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C20H17F3N2O2S/c1-2-28(26)19-24-17(12-18(25-19)20(21,22)23)15-9-6-10-16(11-15)27-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3
Standard InChI Key NTDFYGSSDDMNHI-UHFFFAOYSA-N
SMILES CCS(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OCC3=CC=CC=C3
Canonical SMILES CCS(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OCC3=CC=CC=C3

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